molecular formula C7H16N2 B3136608 1,2,6-Trimethylpiperazine CAS No. 4204-16-4

1,2,6-Trimethylpiperazine

Cat. No. B3136608
CAS RN: 4204-16-4
M. Wt: 128.22 g/mol
InChI Key: QHVYJSBQXIIROJ-UHFFFAOYSA-N
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Description

1,2,6-Trimethylpiperazine is a chemical compound with the empirical formula C7H16N2 and a molecular weight of 128.22 g/mol . It belongs to the class of piperazine derivatives and exhibits interesting properties due to its unique structure.


Molecular Structure Analysis

1,2,6-Trimethylpiperazine features a piperazine ring with three methyl groups attached at positions 1, 2, and 6. The stereochemistry of the molecule is (2R,6S) , indicating the configuration of the chiral centers. The SMILES notation for 1,2,6-Trimethylpiperazine is C[C@H]1CNCC@HC .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1,2,6-Trimethylpiperazine serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a building block for drug candidates due to its unique three-dimensional structure. By modifying the substituents on the piperazine ring, scientists can create compounds with specific pharmacological properties. For example, it has been investigated in the context of antiviral, antibacterial, and antitumor agents .

Chiral Synthesis and Asymmetric Catalysis

Chiral piperazines play a crucial role in asymmetric synthesis. The (2R,6S)-stereoisomer of 1,2,6-trimethylpiperazine is particularly interesting. It can serve as a chiral auxiliary or ligand in asymmetric transformations. Researchers have employed it in aza-Michael additions and other reactions to achieve high enantioselectivity .

Materials Science and Coordination Chemistry

1,2,6-Trimethylpiperazine can coordinate with metal ions, forming stable complexes. These complexes find applications in materials science, catalysis, and molecular recognition. Researchers investigate their luminescent properties, magnetic behavior, and host-guest interactions. The ligand’s flexibility allows for diverse coordination geometries .

Organic Synthesis and Ring-Opening Reactions

The piperazine ring undergoes ring-opening reactions, leading to functionalized products. Researchers have explored its reactivity in nucleophilic substitutions, cyclizations, and rearrangements. These reactions enable the synthesis of complex organic molecules and heterocycles .

Polymer Chemistry and Crosslinking Agents

1,2,6-Trimethylpiperazine acts as a crosslinking agent in polymer chemistry. It participates in the formation of polymeric networks, enhancing material properties such as mechanical strength and thermal stability. Applications include coatings, adhesives, and elastomers .

Biological Studies and Protein Stabilization

Researchers have investigated the use of 1,2,6-trimethylpiperazine in protein stabilization. It can prevent protein aggregation and denaturation, making it relevant in biopharmaceuticals and enzyme studies. The compound’s ability to interact with hydrophobic regions of proteins contributes to its effectiveness .

properties

IUPAC Name

1,2,6-trimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVYJSBQXIIROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,6-Trimethylpiperazine

Synthesis routes and methods

Procedure details

Under an inert atmosphere of nitrogen, 3,4,5-trimethyl-piperazine-1-carboxylic acid benzyl ester (1 eq, 1.87 mmol, 0.49 g) is dissolved in EtOH (20 ml) and palladium on carbon (0.1 eq, 0.187 mmol, 0.2 g) is added. The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs. The reaction mixture is filtered through Celite® and the solvent evaporated under vacuo to afford the title compound.
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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